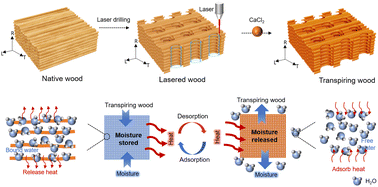Passive climate regulation with transpiring wood for buildings with increased energy efficiency†
Materials Horizons Pub Date: 2022-11-16 DOI: 10.1039/D2MH01016J
Abstract
Buildings are significant end-users of global energy. About 20% of the energy consumption worldwide is used for maintaining a comfortable indoor climate. Therefore, passive systems for indoor temperature and humidity regulation that can respond to environmental changes are very promising to reduce buildings’ energy consumption. We developed a process to improve the responsiveness of wood to humidity changes by laser-drilling microscopic holes and incorporating a hygroscopic salt (calcium chloride). The resulting “transpiring wood” displays superior water adsorption capacity and high moisture exchange rate, allowing regulation of humidity and temperature by the exchange of moisture with the surrounding air. We proved that the hygrothermal performance of transpiring wood can be used to regulate indoor climate, with associated energy savings, for various climate types, thus favoring its application in the building sector. The reduction of temperature fluctuations, thanks to the buffering of temperature peaks, can lead to an indirect energy saving of about 10% for cooling and between 4–27% for heating depending on the climate. Furthermore, our transpiring wood meets different sustainability criteria, from raw materials to the fabrication process, resulting in a product with a low overall environmental impact and that is easy to recycle.


Recommended Literature
- [1] Modification of Cu–ZnO–ZrO2 catalysts with La2O3 to quantitatively tune Cu+–Cu0 dual sites for hydrogenation of dimethyl adipate to produce 1,6-hexanediol†
- [2] Recent advances in the chemistry of caryophyllene
- [3] Boron-doped diamondelectrode: synthesis, characterization, functionalization and analytical applications
- [4] Towards a comprehensive understanding of platinum dissolution in acidic media
- [5] Soft-template synthesis of nitrogen-doped carbon nanodots: tunable visible-light photoluminescence and phosphor-based light-emitting diodes†
- [6] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [7] Analytical chemistry
- [8] Semiconducting properties of perchlorate-doped graphene using an electrochemical method†
- [9] One step urea assisted synthesis of polycrystalline Eu3+ doped KYP2O7 – luminescence and emission thermal quenching properties
- [10] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†










